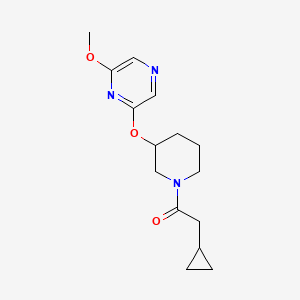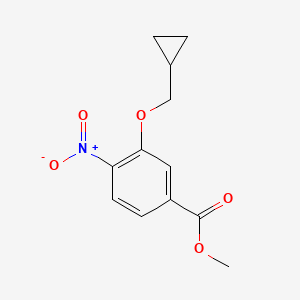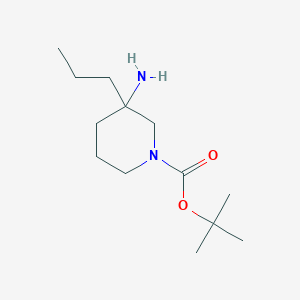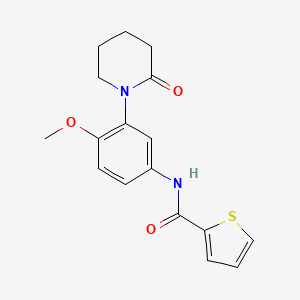
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine, also known as INDY, is a small molecule that has gained attention in scientific research due to its potential therapeutic effects. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in cells. Another proposed mechanism is through the inhibition of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to reduce inflammation and oxidative stress, which are both involved in the development and progression of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its low toxicity, which allows for higher doses to be administered without adverse effects. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine. One potential avenue of research is the development of novel N-(pyridin-3-ylmethyl)-2H-indazol-6-amine derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in human subjects.
Synthesemethoden
The synthesis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine involves a multistep process that includes the reaction of 3-pyridinemethanol with 2H-indazole-6-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then deprotected to yield N-(pyridin-3-ylmethyl)-2H-indazol-6-amine.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been studied extensively in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has also shown that N-(pyridin-3-ylmethyl)-2H-indazol-6-amine can reduce inflammation in various animal models, including those of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODCDMXXWXCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)
![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)


methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B2595913.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)


![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)